molecular formula C16H16O2 B13599395 2-Methyl-3,3-diphenylpropanoic acid CAS No. 5292-20-6

2-Methyl-3,3-diphenylpropanoic acid

Cat. No.: B13599395
CAS No.: 5292-20-6
M. Wt: 240.30 g/mol
InChI Key: CIQHVMOSBKCPLI-UHFFFAOYSA-N
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Description

2-Methyl-3,3-diphenylpropanoic acid is an organic compound with the molecular formula C16H16O2 It is a derivative of propanoic acid, characterized by the presence of two phenyl groups and a methyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,3-diphenylpropanoic acid typically involves the reaction of benzyl chloride with acetophenone in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide. The reaction proceeds through a series of steps, including nucleophilic substitution and oxidation, to yield the desired product .

Industrial Production Methods: the principles of organic synthesis and reaction optimization are applied to achieve high yields and purity in laboratory settings .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3,3-diphenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-3,3-diphenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features and functional groups. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential effects on cellular processes and biochemical pathways .

Comparison with Similar Compounds

    2,3-Diphenylpropanoic acid: Shares a similar structure but lacks the methyl group.

    3-Hydroxy-2-methyl-3,3-diphenylpropanoic acid: Contains an additional hydroxyl group.

    2-Methyl-2-phenylpropanoic acid: Has one phenyl group instead of two

Uniqueness: 2-Methyl-3,3-diphenylpropanoic acid is unique due to the presence of both phenyl groups and a methyl group, which confer distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific synthetic applications and research purposes .

Properties

CAS No.

5292-20-6

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-methyl-3,3-diphenylpropanoic acid

InChI

InChI=1S/C16H16O2/c1-12(16(17)18)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3,(H,17,18)

InChI Key

CIQHVMOSBKCPLI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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